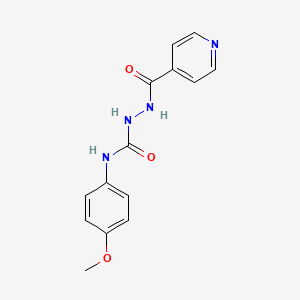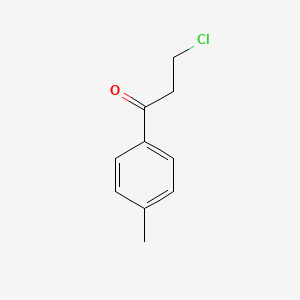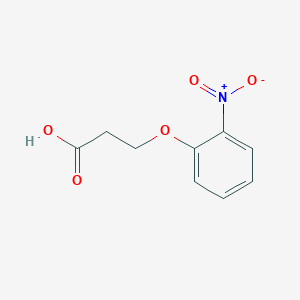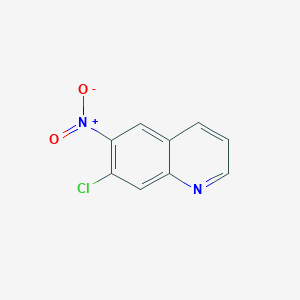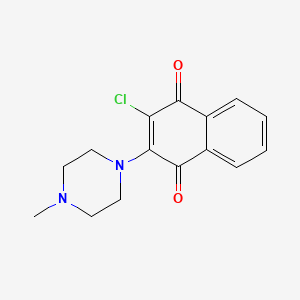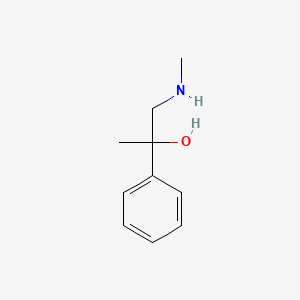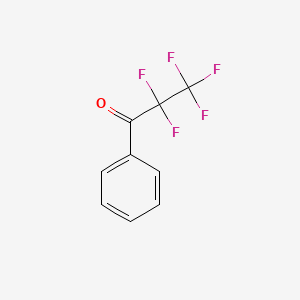
1-(1,3-二氧代异吲哚-2-基)环戊烷-1-羧酸
描述
“1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C14H13NO4 . It has a molecular weight of 259.26 g/mol . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid” consists of a cyclopentane ring attached to a carboxylic acid group and a 1,3-dioxoisoindol-2-yl group . The exact 3D conformer and other structural details can be found in specialized chemical databases .Physical and Chemical Properties Analysis
The compound has a molecular weight of 259.26 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results. For a comprehensive list of physical and chemical properties, it is recommended to refer to specialized chemical databases .科学研究应用
羧酸的新型等排体
1-(1,3-二氧代异吲哚-2-基)环戊烷-1-羧酸及其相关化合物已被研究,以了解其作为羧酸官能团的新型等排体的潜力。发现此类化合物,包括环戊烷-1,3-二酮,通常具有与羧酸相似的 pKa 值,表明它们作为替代品的有效性。该应用在血栓烷受体拮抗剂的设计中尤为相关,其中这些衍生物表现出与传统基于羧酸的化合物相似的效力和结合特性 (Ballatore 等人,2011).
氢键和晶体结构
对 1-(1,3-二氧代异吲哚-2-基)环戊烷-1-羧酸等化合物的研究还集中在它们的氢键和晶体结构上。例如,对三苯甲酰亚胺和 N-乙基三苯甲酰亚胺的研究揭示了通过氢键形成羧酸二聚体,提供了对分子排列和在晶体学和材料科学中的潜在应用的见解 (Feeder & Jones, 1994).
光致去除保护基团
1-(1,3-二氧代异吲哚-2-基)环戊烷-1-羧酸的衍生物,例如 1-氧代茚满-2-基和 1,3-二氧代茚满-2-基羧酸酯,已被探索作为光致去除保护基团。它们与氢原子或电子给体反应释放相应的酸,使其在需要通过光照控制释放或激活物质的应用中很有用 (Literák, Hroudná, & Klán, 2008).
酶促合成抑制
1-氨基环戊烷-1-羧酸及其类似物被研究其抑制酶促合成的能力。例如,类似化合物环亮氨酸对各种酶合成的 S-腺苷-L-蛋氨酸表现出竞争性抑制。了解这些抑制的结构和构象依赖性可能对药物开发和酶学产生重大影响 (Coulter 等人,1974).
抗惊厥活性
某些 1-(1,3-二氧代异吲哚-2-基)环戊烷-1-羧酸衍生物已被合成并评估其抗惊厥活性。这些由相关羧酸合成的化合物表现出作为癫痫发作治疗的潜力,突出了治疗研究的一个重要领域 (Arustamyan 等人,2019).
氨基酸的构象限制类似物
基于 1-(1,3-二氧代异吲哚-2-基)环戊烷-1-羧酸的化合物已被用于创建构象限制的氨基酸类似物,如谷氨酸。这些类似物在研究各种受体的配体的功能和设计方面很有价值,有助于更深入地了解神经化学和药物设计 (Conti 等人,2003).
药物设计和治疗应用
1-(1,3-二氧代异吲哚-2-基)环戊烷-1-羧酸衍生物的结构性质和反应性也为潜在的药物设计和治疗应用进行了探索。例如,基于酰胺羧酸的的有机锡(IV) 羧酸盐的研究,包括与 1-(1,3-二氧代异吲哚-2-基)环戊烷-1-羧酸相关的化合物,与新型药物开发和材料科学有关 (Xiao 等人,2013).
安全和危害
The safety and hazards associated with “1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid” are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures. For specific safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
作用机制
Target of Action
The primary target of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid is the thromboxane A2 prostanoid (TP) receptor . This receptor plays a crucial role in the regulation of platelet aggregation and vascular tone, making it a significant target in cardiovascular disease.
Mode of Action
The compound interacts with its target, the TP receptor, by acting as an antagonist . It binds to the receptor, preventing the natural ligand, thromboxane A2, from binding and activating the receptor. This inhibits the downstream effects of thromboxane A2, such as platelet aggregation and vasoconstriction .
Biochemical Pathways
The inhibition of the TP receptor affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to produce thromboxane A2, which then activates the TP receptor. By blocking the TP receptor, the compound disrupts this pathway, reducing the effects of thromboxane A2 .
Pharmacokinetics
The compound’scyclopentane-1,3-dione moiety is known to exhibit pKa values typically in the range of carboxylic acids . This suggests that the compound may have similar absorption, distribution, metabolism, and excretion (ADME) properties to other carboxylic acid-containing drugs.
Result of Action
The result of the compound’s action is a reduction in the effects of thromboxane A2. This includes a decrease in platelet aggregation and vasoconstriction, which can help to prevent thrombosis and reduce blood pressure .
生化分析
Biochemical Properties
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins and other biomolecules .
Cellular Effects
The effects of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression, further influencing cellular processes and functions . These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, affecting its long-term impact on cellular function . Both in vitro and in vivo studies have provided insights into these temporal effects .
Dosage Effects in Animal Models
The effects of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .
Metabolic Pathways
1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid within cells and tissues are critical for its biochemical effects. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are important for understanding the compound’s overall distribution and impact on cellular function .
Subcellular Localization
The subcellular localization of 1-(1,3-Dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its biochemical mechanisms and potential therapeutic applications .
属性
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-11-9-5-1-2-6-10(9)12(17)15(11)14(13(18)19)7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDAJNZNPBPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291878 | |
| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51971-46-1 | |
| Record name | NSC78869 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Methoxyethoxy)methyl]oxirane](/img/structure/B1361559.png)
![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)
